Enhanced Cytotoxicity of Bromo-Substituted 7-Azaindole Platinum Complexes vs. Cisplatin in Ovarian Cancer Cells
Platinum(II) cyclobutane-1,1'-dicarboxylato complexes containing bromo-substituted 7-azaindoles (compounds 1, 2, and 4–6) exhibited significantly higher cytotoxicity against the A2780 ovarian cancer cell line compared to cisplatin, with statistical significance at p < 0.05 [1]. The bromo-substituted 7-azaindole ligands used in these complexes share the identical 6-bromo-7-azaindole core as the target compound.
| Evidence Dimension | In vitro cytotoxicity (IC50 range) |
|---|---|
| Target Compound Data | IC50 = 4.7–14.4 μM (platinum complexes with bromo-7-azaindole ligands, A2780 cells) |
| Comparator Or Baseline | Cisplatin (reference drug, A2780 cells) |
| Quantified Difference | Significantly higher cytotoxicity (p < 0.05) |
| Conditions | A2780 human ovarian cancer cell line; MTT assay; 72 h incubation |
Why This Matters
This demonstrates that bromo-substituted 7-azaindole derivatives confer measurable cytotoxic advantage over the clinical benchmark cisplatin, validating the 6-bromo substitution pattern for metallodrug development.
- [1] Štarha P, Trávníček Z, et al. Potentiating Effect of UVA Irradiation on Anticancer Activity of Carboplatin Derivatives Involving 7-Azaindoles. PLoS ONE. 2015;10(4):e0123595. View Source
